5-amino-1-(4-hydroxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Description
This compound belongs to the pyrrolone class of heterocycles, characterized by a five-membered lactam ring fused with a thiazole moiety. The structure features:
- A 4-hydroxyphenyl group at position 1, contributing hydrogen-bonding capacity.
- A 4-phenyl-1,3-thiazol-2-yl substituent at position 4, enhancing aromatic stacking interactions.
- An amino group at position 5, enabling nucleophilic reactivity and hydrogen-bond donor properties.
Its synthesis likely involves base-catalyzed cyclization, analogous to methods described for related pyrrolones (e.g., lithium bis(trimethylsilyl)amide-mediated reactions) .
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c20-18-17(16(24)10-22(18)13-6-8-14(23)9-7-13)19-21-15(11-25-19)12-4-2-1-3-5-12/h1-9,11,20,23-24H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTUMQWMWDYLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=C(C=C2)O)C3=NC(=CS3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-(4-hydroxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolone core, a thiazole ring, and a hydroxyphenyl group. Its molecular formula is with a molecular weight of approximately 336.39 g/mol. The presence of multiple functional groups contributes to its biological activity.
Antitumor Activity
Recent studies have demonstrated that derivatives of thiazole and pyrrolone exhibit promising antitumor properties. For instance, compounds with similar structures have been tested against various cancer cell lines such as Huh7 (hepatocellular carcinoma), Caco2 (colorectal adenocarcinoma), and MDA-MB 231 (breast carcinoma). In vitro assays showed significant inhibition of cell proliferation with IC50 values often below 10 μM for some derivatives .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | Huh7 | 8 |
| Compound B | Caco2 | 6 |
| Compound C | MDA-MB 231 | 9 |
Kinase Inhibition
The compound has been evaluated for its activity against various protein kinases, which are critical in regulating cellular processes. For example, certain thiazole derivatives have shown selective inhibition of DYRK1A kinase, which is implicated in neurological disorders and cancer. The IC50 values for these inhibitors ranged from sub-micromolar to micromolar concentrations, indicating their potential as therapeutic agents .
Table 2: Kinase Inhibition Data
| Compound Name | Kinase Target | IC50 (μM) |
|---|---|---|
| Compound D | DYRK1A | 0.09 |
| Compound E | CK1 | >10 |
| Compound F | GSK3α/β | 0.5 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.
- Kinase Inhibition : By selectively targeting specific kinases like DYRK1A, it alters signaling pathways that promote tumor growth.
- Antioxidant Activity : Some studies suggest that the hydroxyphenyl group may contribute to antioxidant properties, further supporting its anticancer effects.
Case Study 1: Anticancer Efficacy in Hepatocellular Carcinoma
In a recent study involving hepatocellular carcinoma models, the compound was administered at various doses. Results indicated significant tumor reduction compared to control groups, with histopathological analysis revealing decreased cell proliferation markers.
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective potential of the compound in models of neurodegeneration. The results demonstrated that it could mitigate oxidative stress and improve cognitive function in treated animals.
Scientific Research Applications
Overview
The compound exhibits significant antitumor properties, making it a candidate for cancer treatment. Studies have shown that thiazole derivatives, including this compound, can inhibit the proliferation of various cancer cell lines.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : Research indicates that compounds with thiazole moieties demonstrate cytotoxic effects against multiple cancer cell lines. For instance, derivatives tested against human glioblastoma and melanoma cells showed promising results with IC50 values in the micromolar range .
- Mechanism of Action : The antitumor activity is often linked to the presence of specific functional groups. For example, the incorporation of electron-donating groups on the phenyl ring enhances the cytotoxicity of thiazole-containing compounds .
Data Table: Antitumor Activity
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | U251 (glioblastoma) | 10–30 | |
| Compound B | WM793 (melanoma) | <20 | |
| Compound C | MCF-7 (breast cancer) | 5.71 |
Overview
The anticonvulsant activity of thiazole derivatives has been well-documented. The structure of 5-amino-1-(4-hydroxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one suggests potential efficacy in seizure disorders.
Case Studies
- Seizure Models : In animal models, thiazole derivatives have demonstrated significant anticonvulsant effects. For example, certain synthesized analogues showed median effective doses lower than those of standard medications like ethosuximide .
Data Table: Anticonvulsant Activity
Overview
Preliminary studies suggest that thiazole derivatives possess antimicrobial properties, which could be beneficial in treating infections.
Case Studies
- Bacterial Strains : Compounds similar to this compound have been tested against various bacterial strains and showed promising results in inhibiting growth .
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound F | E. coli | 15 µg/mL | |
| Compound G | S. aureus | 10 µg/mL |
Overview
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives.
Findings
Research indicates that modifications to the thiazole ring and phenyl substituents significantly impact biological activity. For instance:
- Electron-Withdrawing Groups : These groups enhance the potency of anticancer and anticonvulsant activities .
Data Table: SAR Insights
| Modification Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups on phenyl ring | Increased potency against cancer cells |
| Substitution at specific positions on thiazole ring | Enhanced anticonvulsant properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
5-amino-1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one (CAS: 951974-59-7)
- Key Differences: Phenyl substituents: Chloro and methoxy groups replace the hydroxyl group, reducing hydrogen-bonding capacity but increasing lipophilicity.
- Impact :
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- Key Differences :
- Aromatic heterocycle : Thiophene replaces thiazole, removing nitrogen-based hydrogen-bonding sites.
- Substituents : Chlorophenyl and methyl groups introduce steric bulk.
- Impact: Reduced electronic polarization compared to the hydroxyphenyl-thiazole system. Potential for distinct binding modes in biological targets due to sulfur’s electronegativity .
Thiazole vs. Benzothiazole Derivatives
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one
- Key Differences: Core structure: Pyrazolone instead of pyrrolone, altering ring strain and dipole moments.
- Allyl and methyl groups may sterically hinder target interactions .
Fluorophenyl and Triazole-Containing Analogs
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Differences :
- Fluorophenyl groups : Electron-withdrawing fluorine atoms modulate electron density.
- Triazole moiety : Introduces additional nitrogen atoms for hydrogen bonding.
- Impact: Enhanced metabolic stability due to fluorine’s resistance to oxidation. Crystallographic data reveals nonplanar conformations, affecting solid-state packing .
Pesticide-Related Pyrazole Derivatives
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl)-1H-pyrazole-3-carbonitrile)
Computational and Experimental Considerations
- Electrostatic Potential Analysis: Multiwfn can map charge distribution, highlighting the hydroxyphenyl group’s polar nature compared to chloro/methoxy analogs .
- Docking Studies : AutoDock4 simulations may reveal stronger target binding for the phenylthiazole moiety due to π-π interactions .
- Crystallography : Isostructural fluorophenyl compounds show conformational flexibility, suggesting adaptability in molecular recognition .
Q & A
Q. What synthetic methodologies are recommended for the preparation of 5-amino-1-(4-hydroxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one?
- Methodological Answer : The synthesis typically involves multi-step reactions using reagents such as diazomethane, triethylamine, and chloranil. Key steps include:
- Cyclization : Refluxing intermediates (e.g., 4-6) with chloranil in xylene for 25–30 hours to form the pyrrolone core .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization from methanol or 2-propanol to isolate the product .
- Critical Parameters : Control reaction temperature (–20 to –15°C for diazomethane reactions) and solvent selection (dichloromethane, xylene) to avoid side products .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Duration | Yield Optimization Tips |
|---|---|---|---|
| Cyclization | Chloranil, xylene, reflux | 25–30 hr | Monitor by TLC for completion |
| Purification | Ethyl acetate/hexane (1:4), column | – | Use gradient elution for purity |
Q. What are the key spectroscopic techniques required to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbonyl carbons (δ 170–180 ppm). Compare with literature data for analogous pyrrolones .
- FTIR : Confirm functional groups (e.g., NH₂ stretch ~3400 cm⁻¹, C=O ~1680 cm⁻¹) .
- HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm error to confirm molecular formula .
- X-ray Crystallography (if applicable): Resolve crystal structure for unambiguous confirmation, as done for related pyrazole derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance yield and purity during synthesis?
- Methodological Answer :
- Systematic Variation : Test solvents (e.g., dichloromethane vs. DMF), temperatures (–20°C vs. RT), and catalysts (triethylamine vs. DBU) to identify optimal conditions .
- By-Product Analysis : Use HPLC (C18 column, 0.1% acetic acid buffer) to monitor impurities. Adjust stoichiometry (e.g., chloranil ratio) to minimize undesired side reactions .
- Scale-Up Considerations : Replace diazomethane with safer alternatives (e.g., trimethylsilyldiazomethane) for large-scale synthesis .
Q. What strategies are effective in resolving inconsistencies in NMR and mass spectrometry data for structural confirmation?
- Methodological Answer :
- Sample Purity : Re-purify via recrystallization (methanol/water) or preparative TLC to remove residual solvents or salts .
- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous protons (e.g., NH₂ groups) .
Q. What experimental design considerations are critical when evaluating the compound’s stability under various pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 40°C/75% RH. Monitor degradation via HPLC at 254 nm .
- Degradation Kinetics : Fit data to first-order models to calculate half-life. Identify degradation products via LC-MS .
- Statistical Design : Use randomized block designs with replicates (n=4) to ensure reproducibility, as applied in environmental studies .
Q. How to approach the analysis of by-products formed during synthesis, and what purification techniques are most effective?
- Methodological Answer :
- By-Product Identification : Use LC-HRMS to detect impurities. Compare fragmentation patterns with synthetic intermediates .
- Purification Strategies :
- Column Chromatography : Optimize solvent gradients (e.g., hexane → ethyl acetate) for polar by-products .
- Recrystallization : Use mixed solvents (e.g., methanol/water) to isolate the target compound .
- Mechanistic Insights : Perform DFT calculations to predict reaction pathways and minimize by-product formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
